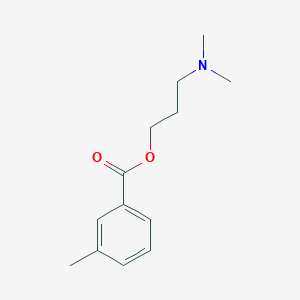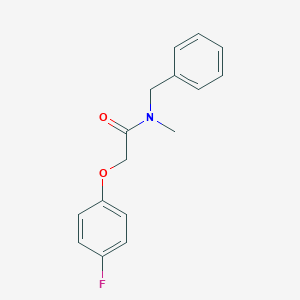
1-Methylpiperidin-4-yl 3-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylpiperidin-4-yl 3-chlorobenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 3-chlorobenzoic acid 1-methyl-4-piperidinyl ester and has the molecular formula C13H16ClNO2. The purpose of
作用機序
The exact mechanism of action of 1-Methylpiperidin-4-yl 3-chlorobenzoate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. It may also interact with voltage-gated ion channels and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-Methylpiperidin-4-yl 3-chlorobenzoate exhibits potent anticonvulsant, analgesic, and anti-inflammatory activities. It has been found to increase the threshold for seizures and reduce the severity of convulsions in animal models. It also exhibits significant analgesic effects by inhibiting the release of pain mediators such as prostaglandins and bradykinin. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and decrease the infiltration of immune cells into inflamed tissues.
実験室実験の利点と制限
One of the major advantages of using 1-Methylpiperidin-4-yl 3-chlorobenzoate in lab experiments is its potent pharmacological activity. This compound has been found to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities at relatively low doses. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 1-Methylpiperidin-4-yl 3-chlorobenzoate can cause adverse effects such as liver and kidney damage.
将来の方向性
There are several potential future directions for research on 1-Methylpiperidin-4-yl 3-chlorobenzoate. One area of interest is the development of more potent and selective analogs of this compound for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of research is the investigation of the mechanism of action of this compound in more detail, which could provide insights into the development of new drugs for various diseases. Additionally, there is potential for the use of 1-Methylpiperidin-4-yl 3-chlorobenzoate in the development of new anti-inflammatory agents for the treatment of chronic inflammatory diseases.
合成法
The synthesis of 1-Methylpiperidin-4-yl 3-chlorobenzoate involves the reaction of 3-chlorobenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain a white crystalline solid.
科学的研究の応用
1-Methylpiperidin-4-yl 3-chlorobenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities. It has also been investigated for its potential as a drug candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
特性
分子式 |
C13H16ClNO2 |
|---|---|
分子量 |
253.72 g/mol |
IUPAC名 |
(1-methylpiperidin-4-yl) 3-chlorobenzoate |
InChI |
InChI=1S/C13H16ClNO2/c1-15-7-5-12(6-8-15)17-13(16)10-3-2-4-11(14)9-10/h2-4,9,12H,5-8H2,1H3 |
InChIキー |
DEBKOGNIISILTK-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl |
正規SMILES |
CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)
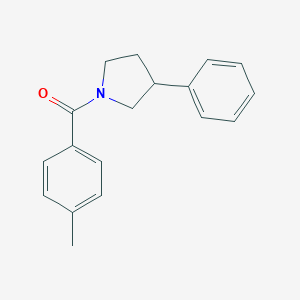
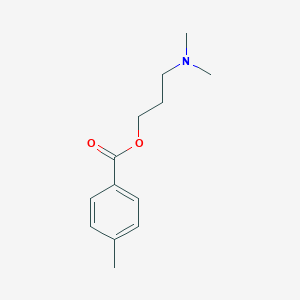
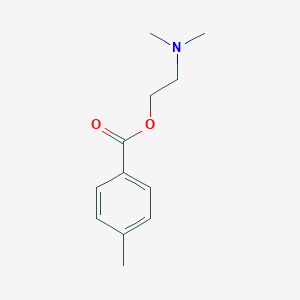
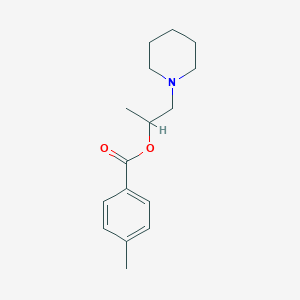

![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)
